molecular formula C13H12O B3190146 4-Methyl-2-phenylphenol CAS No. 39579-09-4

4-Methyl-2-phenylphenol

Cat. No.: B3190146
CAS No.: 39579-09-4
M. Wt: 184.23 g/mol
InChI Key: VMMOWSARKBKLJM-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylphenol is a useful research compound. Its molecular formula is C13H12O and its molecular weight is 184.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

39579-09-4

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

4-methyl-2-phenylphenol

InChI

InChI=1S/C13H12O/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h2-9,14H,1H3

InChI Key

VMMOWSARKBKLJM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)O)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=CC=CC=C2

39579-09-4

Origin of Product

United States

Synthesis routes and methods

Procedure details

He reports in J. Chem. Soc., 1933, 1400, that to synthesize this compound, he first had to prepare the δ-lactone of 2'-hydroxy-2-biphenylenecarboxylic acid. His initial attempts to prepare this lactone by reaction of magnesium with o-bromophenyl-o-bromobenzoate or by diazotization of phenyl anthranilate failed. He was able to make it in 22 percent yield by reaction of phenol with anthranilic acid diazonium sulfate. The lactone was reacted with an excess of methyl magnesium iodide to give an almost quantitative yield of 2'-hydroxy-2-biphenylisopropanol, also known as o-(o-hydroxyphenyl)-α,α-dimethylbenzyl alcohol. This latter compound was dehydrated in about 90 percent yield to the desired pyran. He also made the 2-methyl homologue of the pyran by using p-cresol in place of phenol. M. Anchel and A. H. Blatt reported in J. Am. Chem. Soc., 63, 1948 (1941), that Cahn was mistaken when he reported that the 2,6,6-trimethyl-6H-dibenzo[b,d]-pyran, when heated with a mixture of hydrochloric and acetic acids, underwent opening of the pyran ring and loss of acetone to form 2-hydroxy-5-methylbiphenyl. The showed that instead the product was 1,9,9-trimethyl-4-fluorenol, the fluorenol isomer of the above trimethyldibenzopyran. They also showed that the fluorenol could be obtained directly from the 2'-hydroxy-5'-methyl-2-biphenylisopropanol by heating it with the mixture of hydrochloric and acetic acids in a sealed tube at 200°. The yield increased and then decreased with time being 35, 71, 68 and 51 percent after 8, 24, 31 and 48 hours, respectively. If the heating was stopped at the end of 30 minutes, an 80 percent yield of the pyran was obtained.
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o-(o-hydroxyphenyl)-α,α-dimethylbenzyl alcohol
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2-methyl
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2,6,6-trimethyl-6H-dibenzo[b,d]-pyran
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acetic acids
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